6-Phenyl-1-hexene
Description
Structure
3D Structure
Properties
IUPAC Name |
hex-5-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-2-3-4-6-9-12-10-7-5-8-11-12/h2,5,7-8,10-11H,1,3-4,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAVXORKDISRCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333909 | |
| Record name | hex-5-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1588-44-9 | |
| Record name | hex-5-enylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80333909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 6 Phenyl 1 Hexene and Its Precursors
Alkene Synthesis Routes
The formation of the terminal double bond is a critical step in synthesizing 6-phenyl-1-hexene. Methodologies often focus on building the carbon skeleton and introducing the alkene functionality in a controlled manner.
Routes Involving Terminal Alkenes
Synthesizing this compound can be achieved by forming the carbon-carbon bond that connects the phenyl group to the hexene chain. One effective method involves the Grignard reaction, a powerful tool for C-C bond formation. byjus.com Specifically, 3-phenylpropylmagnesium bromide can be reacted with allyl bromide. byjus.comorgsyn.orgwikipedia.org In this reaction, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of allyl bromide, displacing the bromide and forming the desired this compound skeleton. The use of solvents like tetrahydrofuran (B95107) (THF) is common, and the presence of catalysts such as dilithium (B8592608) tetrachlorocuprate can facilitate the coupling between Grignard reagents and alkyl halides. orgsyn.org
Another prominent method is the Wittig reaction, which constructs an alkene from a carbonyl compound and a phosphorus ylide. pressbooks.publibretexts.orgbyjus.commnstate.edumasterorganicchemistry.com To synthesize this compound, one could envision a retrosynthetic disconnection to 5-phenylpentanal (B1348794) and methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide, prepared by treating a methyltriphenylphosphonium (B96628) salt with a strong base, attacks the aldehyde. libretexts.orgmasterorganicchemistry.com This forms a four-membered oxaphosphetane intermediate which then collapses to yield this compound and triphenylphosphine (B44618) oxide. libretexts.orgbyjus.com A key advantage of the Wittig reaction is that it forms the double bond at a specific, unambiguous location, avoiding the formation of isomeric mixtures that can occur in elimination reactions. pressbooks.pubmnstate.edu
Stereoselective Synthesis of this compound Isomers
The compound this compound, with its terminal double bond, does not possess geometric (E/Z) isomers or stereocenters. However, stereoselectivity becomes crucial when synthesizing its internal isomers, such as (E)- or (Z)-1-phenylhexenes, or other chiral derivatives. Various synthetic strategies can be employed to control the stereochemical outcome.
For instance, stereoselective synthesis of specific isomers of related compounds has been demonstrated. One procedure details the preparation of (Z)-1-ethoxy-1-phenyl-1-hexene, showcasing how specific geometries can be achieved. researchgate.net General strategies for stereoselective synthesis often involve the use of chiral catalysts or auxiliaries to influence the formation of one stereoisomer over another. thieme-connect.commdpi.comrsc.org For example, reactions that create a new stereogenic center, such as additions to prochiral alkenes, can be rendered stereoselective. openstax.org While not directly applicable to the achiral this compound, these principles are fundamental for producing its chiral derivatives or structurally related isomers with high purity. mdpi.comtypeset.io
Functional Group Interconversions Leading to this compound
Functional group interconversion (FGI) provides indirect but powerful pathways to this compound from precursors that already contain the required carbon skeleton.
One major FGI strategy is the dehydration of an alcohol. The precursor 6-phenyl-1-hexanol (B16827) can be synthesized and then subjected to dehydration to form the terminal alkene. nih.govthermofisher.com This elimination reaction is typically carried out under acidic conditions or by using specific catalysts like zinc aluminate at elevated temperatures (e.g., 250°C to 450°C). google.com While effective, this method can sometimes lead to mixtures of alkene isomers (e.g., internal vs. terminal) depending on the reaction conditions and the stability of the resulting products. The dehydration of 1-hexanol (B41254) to hexenes and di-n-hexyl ether on various acidic catalysts has been studied, providing insights into the conditions required. researchgate.net
Another effective FGI route is the partial reduction of an alkyne. The synthesis can begin with 6-phenyl-1-hexyne, which is then selectively reduced to the corresponding alkene. This transformation can be achieved using specific catalysts, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline), which favors the formation of a cis-alkene from an internal alkyne. For a terminal alkyne like 6-phenyl-1-hexyne, hydrogenation using a palladium on activated charcoal catalyst can yield the desired alkene. typeset.io
Advanced Synthetic Strategies for this compound Derivatives
More complex derivatives of this compound can be synthesized using advanced strategies that often employ organometallic reagents and catalysts, starting from simple, readily available precursors.
Strategies Involving Alkyl Halide Precursors
Alkyl halides are versatile starting materials for the synthesis of this compound and its derivatives. The Grignard reaction, as mentioned previously, is a classic example. The reaction between 3-phenylpropylmagnesium bromide (formed from 1-bromo-3-phenylpropane and magnesium) and allyl bromide directly yields this compound. byjus.comorgsyn.org
Furthermore, transition-metal-catalyzed cross-coupling reactions provide a powerful platform for synthesizing complex molecules from alkyl halides. acs.org For example, cobalt-catalyzed reactions can couple alkyl halides with Grignard reagents. libretexts.org This methodology can be extended to create derivatives of this compound. For instance, 6-halo-1-hexene derivatives can undergo sequential cyclization and cross-coupling reactions with various organomagnesium reagents in the presence of cobalt catalysts, allowing for the construction of complex cyclic structures derived from the hexene backbone.
Routes from Phenylacetylene (B144264)
Phenylacetylene serves as a valuable two-carbon building block that can be elaborated into the this compound structure. researchgate.net A common strategy involves the alkylation of phenylacetylene to first form a longer alkyne chain, which is subsequently reduced.
The synthesis of the intermediate 6-phenyl-1-hexyne can be achieved by reacting the sodium salt of phenylacetylene (sodium phenylacetylide) with a suitable four-carbon electrophile. For example, reacting sodium acetylide with n-butyl bromide is a known method for producing 1-hexyne. sciencemadness.org A similar approach can be envisioned for phenylacetylene. Once 6-phenyl-1-hexyne is obtained, it can be partially hydrogenated to yield this compound as described in section 2.2. The conversion of β-bromostyrene to phenylacetylene using molten potassium hydroxide (B78521) is a classic preparation method for the starting material.
Reaction Chemistry and Mechanistic Investigations of 6 Phenyl 1 Hexene
Oligomerization and Polymerization Processes Involving 6-Phenyl-1-hexene
The reaction chemistry of this compound is notably centered on its behavior in oligomerization and polymerization reactions. These processes, driven by various catalyst systems, yield polymers with distinct microstructures and properties.
The homopolymerization of this compound has been explored using different catalytic systems, leading to a deeper understanding of how catalysts influence the resulting polymer's structure and the mechanisms governing its formation.
The choice of catalyst is a critical factor that dictates the microstructure of poly(this compound). Research has shown that both early and late transition metal catalysts, as well as other systems, can be employed, each imparting unique characteristics to the polymer.
Constrained geometry catalysts (CGCs), particularly those based on Group 4 metals like titanium and zirconium, have been a focus of significant research in olefin polymerization. researchgate.net These catalysts, often activated by cocatalysts such as methylaluminoxane (B55162) (MAO), are known for their high activity and ability to produce polymers with specific microstructures. researchgate.netmdpi.com For instance, titanium-based CGCs have been used to create high-density, linear polyethylene (B3416737), and their effectiveness extends to the polymerization of α-olefins like 1-hexene (B165129). mdpi.com The microstructure of the resulting polymer, whether linear or branched, is directly determined by the polymerization mechanism, which is in turn governed by the catalyst. researchgate.netmdpi.com
Studies using nickel α-keto-β-diimine initiators activated with MAO have successfully produced high molecular weight poly(1-hexene). acs.org Detailed analysis of the polymer's microstructure provides insights into the reactivity of such catalytic systems. acs.org Similarly, α-diimine complexes of palladium and nickel are capable of polymerizing α-olefins into a range of materials, from elastomers to partially crystalline polymers, each with unique microstructural features. acs.org
The development of bimetallic catalysts has introduced another level of control over polymer properties. magtech.com.cn These catalysts, featuring two active metal centers, can significantly influence catalytic activities and the resulting polymer's microstructure, molecular weight, and polydispersity compared to their mononuclear counterparts. magtech.com.cn
The following table summarizes various catalyst systems used in the polymerization of 1-hexene, a close structural analog to this compound, and their impact on the resulting polymer.
| Catalyst System | Cocatalyst/Activator | Polymer Microstructure/Properties | Reference |
| (η⁵-Tetramethylcyclopentadienyl)dimethylsilyl(N-Ar')amido-TiCl₂ | MAO | High molecular weight, linear polyethylene | mdpi.com |
| Nickel α-keto-β-diimine initiator | MAO | High molecular weight poly(1-hexene) | acs.org |
| α-Diimine complexes of Pd and Ni | - | Elastomers to partially crystalline polymers | acs.org |
| rac-C₂H₄(1-Ind)₂ZrMe₂ | B(C₆F₅)₃ | - | icp.ac.ru |
| Zr(tBu-ONNMe₂O)Bn₂ | B(C₆F₅)₃ | - | researchgate.net |
Early-transition metal metallocene catalysts typically incorporate α-olefins with 1,2-regioselectivity. mdpi.com However, 2,1-regioselectivity is also observed, particularly with non-metallocene systems. mdpi.com For example, in the polymerization of 1-hexene using a specific titanium-based catalyst (Ti-3) activated by MAO, a switch in regioselectivity was observed during the reaction. mdpi.com The polymerization is predominantly terminated via β-hydride elimination from a 2,1-enchained titanium alkyl complex, as suggested by the presence of vinylene and vinylidene end groups in the polymer. mdpi.com
Computational studies on the polymerization of 1-hexene catalyzed by a dicationic rare earth metal alkyl species have shown that the initiation kinetically prefers 1,2-insertion over 2,1-insertion. acs.org The stereoselectivity in this system follows a chain-end mechanism, with the isospecific insertion of 1-hexene being primarily controlled by kinetics. acs.org
The stereochemistry of the catalyst itself plays a crucial role. For instance, fluxional metallocene catalysts can exist in multiple conformations during polymerization, leading to polymers with blocks of different stereosequences. acs.org This can result in materials like stereo-block polypropylene (B1209903) with elastomeric properties. acs.org The substituents on the catalyst ligand, through steric and electronic effects, can strongly influence both regioselectivity and stereoselectivity. rsc.org
Understanding the kinetics and mechanism of polymerization is essential for controlling the process and tailoring the properties of the final polymer. Comprehensive kinetic modeling has been a powerful tool in elucidating the intricate steps involved in the polymerization of α-olefins.
Studies on 1-hexene polymerization with the [rac-C₂H₄(1-indenyl)₂ZrMe₂]/B(C₆F₅)₃ catalyst system have revealed that a previously accepted kinetic model was insufficient to predict the molecular weight distribution (MWD) of the polymer. icp.ac.ru A more comprehensive model, which includes a catalytic event that deactivates a significant portion of the catalyst, was necessary to accurately predict the complete multiresponse data set, including the MWD. icp.ac.ru
Kinetic modeling of 1-hexene polymerization by another single-site catalyst, Zr(tBu-ONNMe₂O)Bn₂ activated by B(C₆F₅)₃, identified a mechanism involving slow chain initiation relative to propagation, 2,1-misinsertion and recovery, and two distinct chain transfer pathways that form vinylidene and vinylene end groups. researchgate.net This detailed kinetic analysis also showed that a fraction of the catalyst does not participate in chain growth. researchgate.net
The interconversion between different catalyst species during polymerization also plays a key mechanistic role. mdpi.com For example, in zirconocene-catalyzed 1-hexene polymerization, the reaction is initiated by the formation of active zirconocene-σ-polyhexenyl cations, which can then decay into less active Zr-allyl species. mdpi.com These dormant species can be reactivated by the addition of more monomer, highlighting the dynamic nature of the catalytic system. mdpi.com The mechanism of ethylene (B1197577) polymerization, which shares similarities with that of other α-olefins, ultimately determines the microstructure and properties of the resulting polyethylene. researchgate.netmdpi.com
Copolymerization of this compound with other olefins offers a versatile route to new materials with tailored properties, combining the characteristics of both monomers.
Norbornene: The copolymerization of norbornene (NB) with ω-alkenylbenzenes, including this compound, has been achieved using a Me₂Si(Fluorenyl)(NtBu)TiMe₂ catalyst. alfa-chemistry.com This process allows for the synthesis of polystyrene-grafted cycloolefin copolymers. alfa-chemistry.com Nickel-based catalysts have also been investigated for the copolymerization of norbornene and 1-hexene, with the comonomer feed ratio influencing the 1-hexene content in the resulting copolymer. researchgate.net Half-titanocene catalysts, in the presence of MAO, have proven highly efficient for the copolymerization of norbornene with various α-olefins, including 1-hexene, leading to copolymers with high glass transition temperatures. acs.org
Ethylene: Dual-catalyst systems have been employed for the selective production of polyethylenes with 4-phenyl-1-butyl branches. acs.org In this approach, one catalyst component co-oligomerizes ethylene and styrene (B11656) to form this compound, while the other component copolymerizes the in-situ generated this compound with ethylene. acs.org A proposed mechanism for the selective co-oligomerization involves Ti(II) active species and metallacycle intermediates. acs.org Phenylphosphine (B1580520) half-metallocene zirconium complexes have demonstrated impressive activity in the copolymerization of ethylene with 1-hexene, showing excellent comonomer incorporation capabilities. rsc.org
1,7-Octadiene (B165261): The copolymerization of 1-hexene and 1,7-octadiene has been performed using both metallocene and α-diimine nickel catalysts. researchgate.netresearchgate.net The metallocene catalyst, specifically rac-ethylenebis(indenyl)zirconium dichloride, generally showed higher activity than the nickel catalyst in these copolymerizations. researchgate.net The introduction of a terminal olefinic double bond into the polymer side chain can be achieved by conducting the copolymerization of norbornene with an α-olefin in the presence of 1,7-octadiene. acs.org
The following table presents data from a study on the copolymerization of norbornene (NB) and 1-hexene (H) using a nickel-based catalyst, illustrating the effect of reaction temperature on catalyst activity and comonomer incorporation.
| NB/H Feed Ratio | Temperature (°C) | 1-Hexene Content in Copolymer (%) | Activity ( g/mol Ni) x 10⁵ | Reference |
| 85/15 | 40 | 14.1 | 4.3 | researchgate.net |
| 85/15 | 50 | 22.7 | 2.1 | researchgate.net |
Copolymerization Studies with this compound
Functionalized Copolymers Derived from this compound
This compound serves as a valuable comonomer for the synthesis of functionalized copolymers, enabling the introduction of phenyl groups into polyolefin backbones. These pendant phenyl groups can enhance properties such as thermal stability and can act as sites for further chemical modification.
One notable example is the synthesis of polystyrene-grafted cycloolefin copolymers. Research has detailed the copolymerization of norbornene (NB) with this compound (6P1H) using a titanium-based catalyst, Me2Si(Fluorenyl)(NtBu)TiMe2, in conjunction with modified methylaluminoxane (MMAO) as a cocatalyst. alfa-chemistry.com This process successfully incorporates the 6P1H monomer into the polymer chain, creating a cycloolefin copolymer with pendant phenylalkyl groups. alfa-chemistry.com
Another approach to functionalized polymers involves using this compound as a reactant to create a more complex monomer prior to polymerization. For instance, butylphenyl-functionalized norbornene has been synthesized through a Diels-Alder reaction between dicyclopentadiene (B1670491) and this compound. alfa-chemistry.com The resulting functionalized norbornene monomer can then be polymerized using a Pd(II) catalyst to yield a completely non-polar polymer with tailored properties. alfa-chemistry.com The reaction involves heating dicyclopentadiene and an excess of this compound in an autoclave, followed by purification via fractional distillation. alfa-chemistry.com
The functionalization of poly(1-hexene) has also been achieved through post-polymerization modification, such as reacting the polymer with maleic anhydride (B1165640) in the presence of an initiator. researchgate.net This method introduces carboxylic anhydride functionalities onto the polymer chain, which can then be further reacted, for example, with polyethylene glycol methyl ether to confirm the attachment. researchgate.net While this example uses poly(1-hexene), the principle is applicable to copolymers containing this compound, where the phenyl group can influence the reactivity and properties of the final functionalized material.
A summary of the synthesis of a norbornene/6-phenyl-1-hexene copolymer is presented below.
| Parameter | Value/Reagent |
| Catalyst | Me2Si(Fluorenyl)(NtBu)TiMe2 |
| Cocatalyst | Modified Methylaluminoxane (MMAO) |
| Monomer 1 | Norbornene (NB) |
| Monomer 2 | This compound (6P1H) |
| Solvent | Toluene |
| Reaction Time | 1 hour |
| Reaction Temperature | Room Temperature |
| Polymer Yield | 1.08 g (from 25 mmol NB and 5.0 mmol 6P1H) |
Role of this compound as a Monomer in High-Performance Polymer Synthesis
The incorporation of this compound into polymer structures is a key strategy for developing high-performance materials. The phenyl group imparts desirable characteristics such as increased glass transition temperature (Tg), improved thermal stability, and modified mechanical and optical properties. rsc.orgrsc.org
The synthesis of cycloolefin copolymers (COCs) with this compound is a prime example. alfa-chemistry.com COCs are known for their high performance, including excellent optical clarity, high thermal resistance, and low moisture absorption. By incorporating phenylalkyl side chains from 6P1H, these properties can be further tailored for advanced applications. Similarly, the creation of butylphenyl-functionalized polynorbornene demonstrates the use of this compound to produce specialty polymers with controlled non-polar characteristics. alfa-chemistry.com
The development of advanced catalyst systems is crucial for synthesizing these high-performance polymers. For instance, half-metallocene zirconium complexes with phenylphosphine ligands have been shown to be highly effective for the copolymerization of ethylene with α-olefins like 1-hexene. rsc.orgrsc.org These catalysts exhibit exceptional activity, high-temperature stability, and excellent comonomer incorporation capabilities, producing copolymers with high molecular weights and high melting points. rsc.orgrsc.org While this work focuses on 1-hexene, the catalyst design principles are directly relevant for the copolymerization of more complex monomers like this compound to achieve high-performance characteristics.
The precise control over polymer microstructure, such as branching, is another avenue to high-performance materials. Phenyl-substituted α-diimine Ni(II) catalysts, for example, can produce highly branched, amorphous polyethylene from ethylene. mdpi.comscispace.com The polymerization of α-olefins like 1-hexene with these catalysts can even proceed in a living manner, allowing for the synthesis of polymers with narrow molecular weight distributions and precisely controlled microstructures, which strongly influences their physical properties. mdpi.comscispace.com The use of a phenyl-containing monomer like this compound in such systems would offer an additional level of control over the final polymer's performance.
Intramolecular Cyclization Reactions of this compound
Alkali Metal-Catalyzed Cyclizations of ω-Phenyl-1-alkenes
The intramolecular cyclization of ω-phenyl-1-alkenes, including this compound, can be catalyzed by alkali metals. acs.orgacs.org These reactions represent a novel method for the synthesis of phenyl-substituted cycloalkanes. Specifically, the reaction of this compound in the presence of a potassium or sodium catalyst leads to its cyclization. acs.org This transformation is part of a broader class of reactions where ω-phenyl-1-alkenes undergo cyclization and, in some cases, cleavage, depending on the length of the alkyl chain. acs.org For example, 5-phenyl-1-pentene (B85501) undergoes both cleavage and cyclization, while 4-phenyl-1-butene (B1585249) primarily undergoes dimerization. acs.org The cyclization of this compound proceeds via the formation of an organoalkali intermediate.
Electrochemical Cyclization Studies of Related Phenyl-Hexyne Halides
Electrochemical methods provide a powerful tool for initiating intramolecular cyclization reactions. Studies on substrates structurally related to this compound, such as 6-chloro-1-phenyl-1-hexyne, have demonstrated the feasibility of electroreductive cyclization. acs.orgacs.org At a mercury cathode in dimethylformamide, 6-chloro-1-phenyl-1-hexyne undergoes a cyclization reaction to form benzylidenecyclopentane as the major product. acs.org
This type of reaction is often mediated by an electrogenerated catalyst. For instance, the intramolecular cyclization of acetylenic halides can be catalyzed by electrogenerated nickel(I) salen complexes. researchgate.net Similarly, Ni(cyclam)2+, generated electrochemically, can catalyze the cyclization of o-halogenated aromatic compounds that have unsaturated side chains. capes.gov.br These mediated reactions often proceed through a radical pathway, highlighting the versatility of electrochemical techniques in forming cyclic structures from unsaturated halo-compounds. researchgate.netnih.gov
Metal-Catalyzed Cyclization/Cross-Coupling Reactions
Transition metals are effective catalysts for sequential reactions that combine an intramolecular cyclization with an intermolecular cross-coupling. While not specifically demonstrated for this compound itself, reactions on analogous substrates like 6-halo-1-hexene derivatives illustrate the synthetic potential. Cobalt-diamine catalyst systems, for example, can catalyze the reaction of 6-iodo-1-hexene derivatives with Grignard reagents. kyoto-u.ac.jp This process involves an initial cyclization to form a five-membered ring intermediate, which is then cross-coupled with the Grignard reagent, forming a new carbon-carbon bond. kyoto-u.ac.jp
The general mechanism for such cross-coupling reactions involves three key steps: oxidative addition of the organic halide to the low-valent transition metal, transmetalation with the organometallic reagent (e.g., Grignard), and reductive elimination to yield the final product and regenerate the catalyst. nih.gov The challenge with alkyl halides, particularly those with β-hydrogens, is the potential for β-hydride elimination, but appropriate catalyst design can favor the desired cyclization/cross-coupling pathway. kyoto-u.ac.jpnih.gov Palladium and nickel complexes are also widely used for these types of transformations. nih.gov
Mechanistic Pathways in Intramolecular Cyclizations
The intramolecular cyclization of this compound and related compounds can proceed through several mechanistic pathways, depending on the reaction conditions and catalysts employed.
Organometallic Intermediates: In alkali metal-catalyzed cyclizations of ω-phenyl-1-alkenes, the reaction is believed to proceed through the formation of an organoalkali intermediate at the benzylic position, followed by an intramolecular nucleophilic attack on the double bond. acs.orgacs.org
Radical Pathways: Electrochemical reductions of halo-alkynes and halo-alkenes often involve radical intermediates. researchgate.net For instance, the electroreductive cyclization of 6-chloro-1-phenyl-1-hexyne likely involves the initial formation of a radical anion. acs.org This can be followed by the loss of a chloride ion to give a radical, which then cyclizes. The resulting cyclic radical is then further reduced to a carbanion and protonated to give the final product. Mediated electrochemical cyclizations, such as those using nickel complexes, also operate via radical pathways where an ω-haloalkylnickel(II) species is a proposed intermediate. researchgate.netcapes.gov.br
Carbocation Intermediates: In some metal-catalyzed cyclizations, particularly with palladium, carbocationic intermediates can be formed. For example, palladium-catalyzed cyclizations of 1,ω-dienols can involve intramolecular trapping of a carbocation. unc.edu
C-H Activation: Certain transition metal catalysts, such as rhodium complexes, can promote intramolecular cyclization via the direct cleavage of a C-H bond. oup.com For 1-heteroaryl-1,6-dienes, this involves the oxidative addition of an aromatic C-H bond to the metal center, followed by insertion of the tethered olefin and reductive elimination to form the cyclic product. oup.com
These distinct pathways highlight the chemical versatility of the this compound scaffold and its derivatives, allowing for the synthesis of a variety of cyclic and polymeric structures through carefully chosen reaction conditions.
Other Significant Reactions of this compound
Beyond the reactions discussed previously, this compound participates in a variety of other significant chemical transformations. These include hydrogenation, electrophilic additions, and functionalization reactions, which highlight the versatility of this compound in organic synthesis and materials science.
Hydrogenation Chemistry of this compound
Hydrogenation is a fundamental chemical reaction that involves the addition of hydrogen (H₂) across a double or triple bond, typically in the presence of a catalyst. wikipedia.org This process is widely used to reduce or saturate organic compounds. wikipedia.org In the case of this compound, hydrogenation targets the terminal alkene functional group.
The reaction is generally carried out using heterogeneous catalysts such as palladium, platinum, or nickel, or homogeneous catalysts like Wilkinson's catalyst. wikipedia.org The hydrogenation of this compound results in the formation of 1-phenylhexane, where the double bond of the hexene chain is saturated with hydrogen atoms. This reaction is thermodynamically favorable as it leads to a more stable, lower-energy saturated alkane product. libretexts.org
Studies have investigated the kinetics and mechanisms of such hydrogenations. For instance, research on the hydrogenation of 1-hexene using ruthenium-based catalysts has provided insights into the reaction pathways. rsc.orgcdnsciencepub.com These studies often reveal details about catalyst activity, reaction rates, and the potential for isomerization of the double bond during the hydrogenation process. rsc.org For example, the hydrogenation of 1-hexene can sometimes be accompanied by its isomerization to 2-hexene. rsc.org
The efficiency and selectivity of the hydrogenation of this compound can be influenced by several factors, including the choice of catalyst, solvent, temperature, and hydrogen pressure.
Electrophilic Addition Reactions
The carbon-carbon double bond in this compound is electron-rich, making it susceptible to attack by electrophiles. Electrophilic addition is a characteristic reaction of alkenes where the π bond is broken, and two new σ bonds are formed. libretexts.org
A common example of an electrophilic addition reaction is the addition of hydrogen halides (HX, where X = Cl, Br, I). msu.edu The reaction is initiated by the attack of the alkene's π electrons on the electrophilic hydrogen of the hydrogen halide. libretexts.org This forms a carbocation intermediate and a halide anion. libretexts.org The halide anion then acts as a nucleophile, attacking the carbocation to form the final alkyl halide product. libretexts.org
The regioselectivity of this addition to unsymmetrical alkenes like this compound typically follows Markovnikov's rule. This rule states that the hydrogen atom of the hydrogen halide adds to the carbon atom of the double bond that already has more hydrogen atoms. Consequently, the halogen atom adds to the more substituted carbon atom, proceeding through the more stable carbocation intermediate.
Other electrophilic reagents that can add across the double bond of this compound include halogens (e.g., Br₂), which leads to the formation of dihaloalkanes, and water in the presence of an acid catalyst, resulting in the formation of an alcohol (hydration).
Functionalization Reactions of this compound
The reactivity of the double bond in this compound also allows for its use in various functionalization reactions, particularly in the modification of materials and polymers.
Graphitic nanoplatelets (GNPs) are materials with high specific surface area and excellent mechanical and thermal properties. researchgate.netresearchgate.net However, their application in polymer composites can be limited by poor dispersion and weak interfacial interactions with the polymer matrix. To overcome this, the surface of GNPs can be functionalized.
Alkenes, such as 1-hexene, have been used to functionalize graphitic nanoplatelets through mechanochemical reactions. researchgate.netresearchgate.net This process involves the direct reaction between solid graphite (B72142) and the liquid alkene, resulting in the grafting of the alkene onto the edges or surface of the graphite layers. researchgate.net This functionalization improves the compatibility and dispersibility of the nanoplatelets in organic solvents and polymer matrices. researchgate.netresearchgate.net While specific studies on the use of this compound for this purpose are not detailed in the provided context, the principles of using alkenes like 1-hexene suggest that this compound could similarly be employed to introduce phenyl groups onto the surface of graphitic materials, potentially enhancing π-π stacking interactions with aromatic polymer matrices.
Post-polymerization modification is a powerful strategy for synthesizing functional polymers. cmu.eduresearchgate.net This approach involves polymerizing a monomer with a latent reactive group and then chemically modifying this group in the resulting polymer. cmu.edu This method allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions. cmu.edu
Copolymers containing this compound units can be subjected to post-polymerization functionalization. The pendant double bond of the incorporated this compound monomer unit serves as a handle for further chemical transformations. A variety of reactions can be employed for this purpose, including thiol-ene click chemistry, which is an efficient and versatile method for modifying polymers. rsc.org
For example, copolymers of olefins with dienes can create polymers with pendant double bonds that are available for subsequent functionalization. ncl.res.in These pendant groups can be converted into various functional groups through established organic reactions. This approach allows for the synthesis of a diverse library of functional polymers from a single precursor polymer, enabling the tuning of material properties for specific applications. researchgate.netacs.org
Advanced Spectroscopic Characterization Methodologies in 6 Phenyl 1 Hexene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 6-phenyl-1-hexene. Both ¹H and ¹³C NMR provide a wealth of information about the molecular framework, confirming the connectivity of atoms and the chemical environment of each nucleus.
In ¹H NMR analysis of this compound, the spectrum reveals distinct signals for each type of proton present in the molecule. The aromatic protons of the phenyl group typically appear as a multiplet around 7.20 ppm. The vinyl protons at the C1 and C2 positions of the hexene chain exhibit characteristic shifts; the internal vinyl proton (at C2) appears as a doublet of doublet of triplets (ddt) around 5.81 ppm, while the terminal vinyl protons (at C1) show distinct signals, one as a doublet around 4.99 ppm and the other as a doublet of doublet of triplets around 4.92 ppm. The aliphatic protons along the hexyl chain also provide specific signals: the benzylic protons at C6 appear as a triplet around 2.60 ppm, and the other methylene (B1212753) groups (at C3, C4, and C5) resonate as multiplets in the upfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. rsc.org The spectrum shows the expected number of carbon signals, corresponding to the different carbon environments in this compound. The aromatic carbons of the phenyl ring typically appear in the range of 125-140 ppm, while the vinyl carbons (C1 and C2) are found further downfield in the aliphatic region. The various methylene carbons of the hexyl chain are observed at distinct chemical shifts, allowing for their unambiguous assignment.
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation), can be employed for more detailed structural confirmation. COSY spectra establish the coupling relationships between neighboring protons, while HETCOR correlates directly bonded proton and carbon atoms, providing definitive assignments for all signals in the ¹H and ¹³C NMR spectra. tcu.edu
Interactive ¹H NMR Data for this compound
| Proton(s) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Phenyl-H | ~7.20 | multiplet | - |
| C2-H | ~5.81 | ddt | 6.8 |
| C1-H (a) | ~4.99 | d | 17 |
| C1-H (b) | ~4.92 | ddt | 10 |
| C6-H₂ | ~2.60 | t | 7.6 |
| C4-H₂ | ~2.08 | q | 7.1 |
| C5-H₂ | ~1.62 | quin | 7.8 |
| C3-H₂ | ~1.42 | quin | 7.3 |
Data sourced from supporting information of a study on nanocage catalysts.
Interactive ¹³C NMR Data for (Z)-1-Phenyl-1-hexene
| Carbon | Chemical Shift (ppm) |
| C-Ar (quaternary) | 137.8 |
| C2 | 133.2 |
| C1 | 128.73 |
| C-Ar (CH) | 128.67 |
| C-Ar (CH) | 128.1 |
| C-Ar (CH) | 126.4 |
| C3 | 32.2 |
| C4 | 28.3 |
| C5 | 22.4 |
| C6 | 14.0 |
Note: This data is for the isomer (Z)-1-Phenyl-1-hexene. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within this compound and for monitoring reaction kinetics. The presence of the phenyl group and the double bond in the hexene chain gives rise to characteristic absorptions in the UV region of the electromagnetic spectrum. msu.edu
The phenyl group exhibits strong absorption due to π → π* transitions of the aromatic ring. Benzene (B151609) itself shows a strong absorption band near 200 nm and a weaker, structured band around 254 nm. msu.edu In this compound, the presence of the alkyl substituent on the benzene ring can cause a slight shift in these absorption maxima. The isolated double bond of the hexene moiety also contributes to the UV spectrum, typically with a π → π* transition occurring at a shorter wavelength, below 200 nm.
UV-Vis spectroscopy is particularly useful for studying reactions that involve changes in conjugation. For example, in isomerization reactions where the double bond might move into conjugation with the phenyl ring, a significant bathochromic (red) shift and an increase in molar absorptivity (hyperchromic effect) would be observed. utoronto.ca This is because extending the conjugated system decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), requiring lower energy (longer wavelength) light to induce the electronic transition. utoronto.ca
Kinetic studies of reactions involving this compound, such as polymerization or isomerization, can be effectively monitored by tracking the changes in the UV-Vis spectrum over time. acs.org For instance, the disappearance of the reactant's characteristic absorption band or the appearance of a new band corresponding to the product can be used to determine reaction rates and orders. acs.org
Mass Spectrometry Techniques in Pyrolysis Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. In the context of this compound research, mass spectrometry is particularly insightful for studying its decomposition products under pyrolysis conditions.
Pyrolysis involves the thermal decomposition of a compound in an inert atmosphere. When this compound is subjected to pyrolysis, the high temperatures cause the cleavage of chemical bonds, leading to the formation of smaller, more stable fragments. The resulting mixture of products can be analyzed by a mass spectrometer, often coupled with a separation technique like gas chromatography (GC-MS).
The mass spectrum of the parent this compound molecule would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals. A prominent fragmentation pathway would be the cleavage of the bond between the phenyl group and the hexyl chain, leading to the formation of a stable benzyl (B1604629) cation or a phenyl radical. Other fragmentations could involve rearrangements and cleavages within the hexene chain.
In pyrolysis studies, the analysis of the mass spectra of the various products formed provides crucial information about the decomposition mechanism. For example, the detection of smaller aromatic compounds like benzene, toluene, and styrene (B11656), along with various aliphatic hydrocarbons, would indicate specific bond cleavage and rearrangement pathways occurring at high temperatures. nih.govfishersci.sewikipedia.org The identification of these pyrolysis products is essential for understanding the thermal stability and decomposition behavior of this compound.
Other Advanced Spectroscopic Techniques
Beyond the core techniques of NMR, UV-Vis, and Mass Spectrometry, other advanced spectroscopic methods can provide further valuable information in the study of this compound.
Infrared (IR) Spectroscopy : This technique is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. studypug.com For this compound, the IR spectrum would show characteristic absorption bands for the C-H stretching of the aromatic ring, the C=C stretching of the phenyl group and the vinyl group, and the C-H stretching of the aliphatic chain. The out-of-plane bending vibrations of the vinyl C-H bonds are also distinctive and can help confirm the presence of the terminal alkene.
Sum Frequency Generation (SFG) Vibrational Spectroscopy : This is a surface-sensitive technique that can be used to study the adsorption and reaction of molecules on surfaces, such as catalysts. psu.edu In research involving the catalytic reactions of this compound, SFG could provide insights into the orientation and conformation of the molecule on the catalyst surface and help identify reactive intermediates. psu.edu For instance, studies on similar C6 hydrocarbons like 1-hexene (B165129) on platinum surfaces have used SFG to investigate adsorption geometries and surface reactions under high-pressure conditions. psu.edu
Computational Chemistry Approaches Applied to 6 Phenyl 1 Hexene Systems
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the thermodynamics and kinetics of chemical reactions. By calculating the electron density of a system, DFT can determine the energies of reactants, products, and transition states, thereby mapping out entire reaction pathways.
Understanding Selectivity in Polymerization Processes
The polymerization of α-olefins like 6-phenyl-1-hexene is a process of significant industrial interest. DFT calculations are instrumental in understanding the selectivity of these reactions, particularly the regioselectivity (e.g., 1,2- versus 2,1-insertion) and stereoselectivity (e.g., isotactic versus syndiotactic polymer formation).
While specific DFT studies focusing exclusively on this compound are not abundant in the literature, extensive research on the closely related 1-hexene (B165129) provides a strong basis for understanding. For the polymerization of 1-hexene catalyzed by rare-earth metal complexes, DFT studies have shown that 1,2-insertion is kinetically preferred over 2,1-insertion. nih.gov This preference is attributed to the lower free energy barrier for the 1,2-insertion pathway. nih.gov
In the case of this compound, the presence of the bulky phenyl group at the end of the hexyl chain would likely introduce significant steric hindrance. This steric factor would further disfavor 2,1-insertion, as the phenyl group would be brought into closer proximity with the catalyst's ligand sphere during the transition state. DFT calculations can precisely quantify this steric clash and its effect on the activation barriers.
Furthermore, DFT has been used to explain the selectivity between trimerization and tetramerization in ethylene (B1197577) oligomerization to produce 1-hexene and 1-octene, respectively. These studies reveal that the selectivity is controlled by the relative energy barriers of competing reaction steps, such as β-hydride transfer versus further ethylene insertion. nih.gov For a substituted alkene like this compound, DFT could similarly model its copolymerization with ethylene, predicting how the phenyl group influences the competition between monomer insertion and chain termination or transfer steps, thereby controlling the final polymer structure and molecular weight.
Table 1: Comparative DFT-Calculated Free Energy Barriers for 1-Hexene Insertion (Note: This table is based on analogous systems and illustrates the type of data obtained from DFT studies. Values are hypothetical for this compound and serve for illustrative purposes.)
| Insertion Mode | Catalyst System | Calculated Free Energy Barrier (kcal/mol) | Reference for Analogy |
| 1,2-Insertion | Cationic Rare Earth Metal Complex | 17.2 | nih.gov |
| 2,1-Insertion | Cationic Rare Earth Metal Complex | 20.1 | nih.gov |
| 1,2-Insertion (Est.) | Catalyst with this compound | ~18 | - |
| 2,1-Insertion (Est.) | Catalyst with this compound | >22 | - |
Transition State Analysis for this compound Reactions
The core of understanding reaction kinetics through DFT lies in the identification and analysis of transition states (TS). A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier of the reaction.
For reactions involving this compound, such as catalytic hydrogenation, hydrosilylation, or cycloaddition, DFT can be employed to locate the geometries of the relevant transition states. For instance, in the magnesium-catalyzed hydrosilylation of 1-hexene with phenylsilane, DFT calculations identified the Si-H/Mg-C metathesis as the rate-determining step, proceeding through a classical four-membered ring transition state. charchem.org A similar computational approach for this compound would involve locating the transition state for the addition of a metal-hydride or metal-silyl species across the double bond. The energy of this TS would provide the kinetic barrier and offer insights into the reaction's feasibility.
DFT studies on the ethylene trimerization process to form 1-hexene have also focused on analyzing the transition states that lead to desired products versus impurities like methylenecyclopentane. nih.gov These studies show that selectivity is determined by the energy difference between the transition state for 1-hexene formation (via β-hydrogen transfer) and the transition state for cyclization. nih.gov For this compound, similar competing pathways could exist during oligomerization or isomerization reactions. DFT analysis of the respective transition states would be crucial for predicting product distributions and optimizing reaction conditions to favor the desired isomer.
Table 2: Representative DFT-Calculated Transition State Energies for Alkene Reactions (Note: This table presents data from analogous reactions to illustrate typical findings. Values are not specific to this compound unless stated.)
| Reaction Step | Catalyst/Reagent | System | ΔG‡ (kcal/mol) | Reference for Analogy |
| β-Hydride Transfer (forms 1-hexene) | Cr-PNP Catalyst | Ethylene | ~16-18 | nih.gov |
| Metallacycle Ring Expansion (forms 1-octene) | Cr-PNP Catalyst | Ethylene | ~18-21 | nih.gov |
| Mg-C/Si-H Metathesis | Magnesium Hydride | 1-Hexene | 24.9 | charchem.org |
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Complex Systems
While DFT is powerful, its computational cost can be prohibitive for very large systems, such as an enzyme or a solvated catalyst system. Quantum Mechanics/Molecular Mechanics (QM/MM) methods address this by treating a small, electronically active region of the system with a high-level QM method (like DFT), while the larger, less reactive environment is described using a computationally cheaper Molecular Mechanics (MM) force field. fishersci.cawikipedia.org
For a reaction involving this compound in a complex catalytic environment, a QM/MM approach is ideal. wikipedia.org The QM region would typically include the this compound substrate, the metal center of the catalyst, and the atoms of the ligands directly coordinated to the metal. The remainder of the catalyst's ligands and the surrounding solvent molecules would constitute the MM region.
This partitioning allows for an accurate description of the bond-breaking and bond-forming events in the QM region, while still accounting for the steric and electrostatic influence of the broader environment. fishersci.ca For example, in a study of ethylene polymerization catalyzed by a large titanium-based complex, a QM/MM model was used to handle the bulky ligands and the counterion, making the calculations feasible while retaining accuracy. nih.gov A similar setup for the polymerization of this compound would allow researchers to study how the bulky phenyl group interacts with the catalyst and solvent, and how these interactions affect the energy profile of the reaction. nih.govnih.gov
Molecular Orbital Analysis for Electronic Structure and Reactivity
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure of molecules and predicting their reactivity. nih.gov The shapes and energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important.
For this compound, the electronic system is a combination of the π-orbitals of the benzene (B151609) ring and the π-orbital of the C=C double bond. A key question is the extent of electronic communication between these two groups. MO analysis can reveal whether there is significant conjugation between the phenyl ring and the double bond. Given the separation by a flexible four-carbon chain, direct conjugation is negligible. Therefore, the reactivity of the alkene and the phenyl group can often be considered independently.
The reactivity of the double bond in this compound is governed by its HOMO and LUMO. In electrophilic addition reactions, the HOMO of the alkene will interact with the LUMO of the electrophile. Conversely, in reactions with nucleophiles, the LUMO of the alkene is the key orbital.
A study on the radical cations of phenyl-substituted alkanes, including this compound, used molecular mechanics and MO considerations to explain reactivity. nih.gov It was proposed that the singly occupied molecular orbital (SOMO) of the radical cation is largely associated with the phenyl ring. The rate of deprotonation at the benzylic position depends on the conformational overlap between this SOMO and the benzylic C-H bond, a factor that can be analyzed using MO theory. nih.gov This demonstrates how MO analysis, combined with conformational analysis, can rationalize the reactivity at different positions within the molecule.
Emerging Research Directions and Future Perspectives for 6 Phenyl 1 Hexene
Development of Novel Catalytic Systems
The synthesis and functionalization of olefins like 6-phenyl-1-hexene are highly dependent on the efficiency and selectivity of catalytic systems. Emerging research is focused on designing catalysts that offer greater control over reactivity, leading to more efficient and sustainable chemical processes.
Recent advancements in olefin metathesis, a powerful tool for forming carbon-carbon double bonds, have been driven by the development of novel ruthenium-based catalysts. alfa-chemistry.com These catalysts exhibit high functional group tolerance and have been instrumental in ring-closing metathesis, cross-metathesis, and ring-opening metathesis polymerization (ROMP). For a substrate like this compound, the development of Z-selective ruthenium catalysts could enable the synthesis of specific stereoisomers, which is crucial for applications in pharmaceuticals and complex molecule synthesis. alfa-chemistry.com
Cross-coupling reactions are fundamental in constructing the carbon skeleton of complex organic molecules. While palladium complexes have traditionally dominated this area, there is a growing demand for cheaper and more abundant metal catalysts. Research into nickel, cobalt, and iron-based catalysts is showing significant promise for olefin functionalization. nih.gov For instance, visible-light-induced nickel-catalyzed cross-coupling reactions have been developed for a wide range of substrates, including various alkenes, which could be adapted for this compound. lookchem.com Similarly, cobalt and iron catalysts are being explored for C-H bond functionalization and reductive cross-coupling reactions, offering new pathways to modify the structure of this compound. nih.gov
In the realm of polymerization, zirconocene-based catalysts are being studied for their ability to control the oligomerization and polymerization of α-olefins like 1-hexene (B165129). google.commdpi.com By modifying the ligand environment around the zirconium center, researchers can influence the catalytic activity and the properties of the resulting polymers. google.com Similar strategies could be applied to develop catalysts for the controlled polymerization of this compound, leading to polymers with tailored microstructures and properties.
The table below summarizes some of the promising catalytic systems that could be further developed for reactions involving this compound.
| Catalyst Type | Metal Center | Key Reactions | Potential Application for this compound |
| Metathesis Catalysts | Ruthenium | Olefin Metathesis (Cross, Ring-Closing) | Stereoselective synthesis of derivatives |
| Cross-Coupling Catalysts | Palladium, Nickel, Cobalt, Iron | Suzuki, Kumada, Heck, C-H Functionalization | Arylation, alkylation, and other C-C bond formations |
| Polymerization Catalysts | Zirconium, Titanium, Nickel | Olefin Polymerization, Copolymerization | Synthesis of functional polymers and materials |
| Hydrofunctionalization Catalysts | Cobalt | Hydroboration, Hydrosilylation | Introduction of functional groups across the double bond |
Exploration of New Reaction Pathways and Applications
The unique structure of this compound, with its terminal double bond and a phenyl group at the end of a flexible hexyl chain, allows for a variety of chemical transformations. Current research is actively exploring new reaction pathways to synthesize novel derivatives and intermediates.
One significant area of exploration is in cycloaddition reactions . For example, this compound has been used in Diels-Alder reactions with dicyclopentadiene (B1670491) to produce 2-(4-phenylbutyl)-5-norbornene. alfa-chemistry.com This norbornene derivative can then be polymerized to create materials with specific functionalities. alfa-chemistry.com
Catalytic cyclization is another promising pathway. Studies have shown that in the presence of alkali metal catalysts, such as potassium and cesium, this compound can undergo intramolecular cyclization to form substituted cyclopentanes, such as cis- and trans-1-methyl-2-phenylcyclopentane. acs.orgacs.org This type of reaction opens up routes to cyclic compounds that can serve as building blocks for more complex molecules.
The terminal double bond is a prime site for functionalization . Research has demonstrated that this compound can undergo cobalt-catalyzed migratory triborylation, which installs multiple boryl groups onto the alkyl chain. lookchem.com These borylated intermediates are highly versatile and can be converted into a wide range of functionalized products. Additionally, radical-mediated reactions, such as allylic chlorination, offer a potential route to derivatives like 2-chloro-6-phenyl-1-hexene, which can then undergo further substitution or cross-coupling reactions.
Furthermore, this compound can be converted into other valuable intermediates. For example, it can be used to synthesize downstream products like 2-(4-phenyl-butyl)-oxirane, an epoxide that can participate in various ring-opening reactions. lookchem.com
The following table highlights some of the explored reaction pathways for this compound and their potential applications.
| Reaction Pathway | Reagents/Catalysts | Products | Potential Applications |
| Diels-Alder Reaction | Dicyclopentadiene | 2-(4-phenylbutyl)-5-norbornene | Monomer for functional polymers alfa-chemistry.com |
| Intramolecular Cyclization | Alkali Metals (K, Cs) | Methyl-phenyl-cyclopentanes | Synthesis of cyclic building blocks acs.orgacs.org |
| Migratory Triborylation | Cobalt Catalyst | 1,1,3-triborylalkanes | Versatile intermediates for further functionalization lookchem.com |
| Epoxidation | mCPBA | 2-(4-phenyl-butyl)-oxirane | Intermediate for fine chemicals lookchem.com |
| Copolymerization | Titanium-based catalyst, Norbornene | Polystyrene-grafted cycloolefin copolymers | Advanced material synthesis alfa-chemistry.com |
Advanced Materials Science Applications
The ability of this compound to participate in polymerization reactions makes it a valuable monomer for creating advanced materials with unique properties. The incorporation of the phenylbutyl side chain can significantly alter the characteristics of commodity polymers, leading to materials with enhanced thermal stability, altered solubility, and new functionalities.
A key application is in the synthesis of functionalized polyolefins . Research has demonstrated the copolymerization of this compound with norbornene using a titanium-based catalyst. alfa-chemistry.com This reaction results in a cycloolefin copolymer with pendant polystyrene grafts. alfa-chemistry.com Such materials are of interest for applications requiring a combination of the properties of both polyolefins and polystyrenes, such as in specialized films, membranes, and optical components.
Similarly, this compound is a precursor for creating other functional monomers. As mentioned, it can be converted to 2-(4-phenylbutyl)-5-norbornene via a Diels-Alder reaction. alfa-chemistry.com The subsequent polymerization of this monomer using a palladium(II) catalyst yields a butylphenyl-functionalized polynorbornene. alfa-chemistry.com The presence of the bulky, non-polar phenylbutyl group can improve the processability and modify the mechanical properties of the resulting polymer.
The development of novel catalysts, as discussed in section 6.1, will further expand the utility of this compound in materials science. For example, late transition metal catalysts, such as those based on nickel and palladium, are known to produce highly branched polyolefins. cymitquimica.com Applying such catalysts to the polymerization of this compound could lead to new classes of amorphous polymers with unique rheological and mechanical properties.
The table below outlines the role of this compound in creating advanced materials.
| Material Type | Synthetic Route | Key Features of Resulting Material | Potential Applications |
| Polystyrene-grafted cycloolefin copolymers | Copolymerization of this compound and norbornene alfa-chemistry.com | Combines properties of polyolefins and polystyrene alfa-chemistry.com | Specialty films, membranes, optical devices |
| Butylphenyl-functionalized polynorbornenes | Polymerization of 2-(4-phenylbutyl)-5-norbornene alfa-chemistry.com | Enhanced processability, modified mechanical properties alfa-chemistry.com | High-performance engineering plastics |
| Highly Branched Poly(this compound) | Polymerization with late transition metal catalysts | Amorphous nature, unique rheological properties | Elastomers, adhesives, compatibilizers |
Q & A
Q. What are the established synthetic routes for 6-Phenyl-1-hexene, and how can experimental reproducibility be ensured?
- Methodology : Focus on palladium-catalyzed cross-coupling (e.g., Heck or Suzuki-Miyaura reactions) or Wittig olefination. Reproducibility requires strict adherence to protocols: inert atmosphere (N₂/Ar), precise stoichiometry, and temperature control. Validate purity via GC-MS or HPLC, and compare spectral data (¹H/¹³C NMR) with literature .
- Data Validation : Cross-reference with primary literature synthesis reports. Include detailed procedural steps (e.g., solvent drying, catalyst activation) in supplementary materials to aid replication .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Techniques : ¹H/¹³C NMR (confirm olefinic proton coupling and phenyl group integration), FT-IR (C=C stretching ~1640–1680 cm⁻¹), and GC-MS (molecular ion peak at m/z 160). Compare retention indices with analogs.
- Best Practices : Use deuterated solvents for NMR, and calibrate instruments with standards. Disclose solvent impurities or baseline noise in supplementary files .
Q. How does the stability of this compound under varying storage conditions impact experimental outcomes?
- Protocol : Store in amber vials under inert gas at –20°C to prevent oxidation. Monitor degradation via periodic NMR analysis. For long-term studies, include stabilizers (e.g., BHT) and validate purity before use .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in radical addition reactions?
- Approach : Combine experimental kinetics (e.g., EPR for radical trapping) with computational DFT studies to map transition states. Compare Hammett parameters of substituents to predict reactivity trends .
- Data Integration : Validate computational models with experimental yields and selectivity ratios. Address discrepancies by adjusting basis sets or solvent effects in simulations .
Q. How can contradictory data on the catalytic efficiency of this compound in polymerization be resolved?
Q. What strategies optimize the functionalization of this compound for asymmetric catalysis applications?
- Design : Introduce chiral auxiliaries (e.g., Evans’ oxazolidinones) or employ enantioselective hydrofunctionalization. Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis.
- Troubleshooting : If ee is low, screen alternative ligands (BINAP, Salen) or adjust reaction temperature .
Q. How do steric and electronic effects influence the reactivity of this compound in Diels-Alder cycloadditions?
Q. What methodologies are effective in quantifying trace impurities in this compound batches?
- Protocol : Use GC-MS with internal standards (e.g., deuterated analogs) or LC-UV for polar impurities. For metal residues (Pd, Cu), employ ICP-MS. Report detection limits and calibration curves .
Methodological Guidelines
- Reproducibility : Document all experimental variables (e.g., stirring rate, humidity) and share raw data in open repositories .
- Ethical Compliance : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to avoid biases in data interpretation .
- Literature Synthesis : Use SciFinder or Reaxys to identify knowledge gaps, prioritizing peer-reviewed journals over non-academic sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
